Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]-
Description
Ethanimidoyl chloride, N-[[[(1-phenylethyl)amino]carbonyl]oxy]- is a specialized organochloride featuring an ethanimidoyl backbone substituted with a (1-phenylethyl)amino carbonyloxy group. Its structure combines a reactive chlorinated imidoyl group with a chiral 1-phenylethyl substituent, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation.
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(1-chloroethylideneamino) N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(10-6-4-3-5-7-10)13-11(15)16-14-9(2)12/h3-8H,1-2H3,(H,13,15) |
InChI Key |
XOIGLRDHUROAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)ON=C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE typically involves the reaction of chloroethylideneamine with N-(1-phenylethyl)carbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of (1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE involves continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is emphasized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in ethanimidoyl chloride serves as a reactive site for nucleophilic displacement, enabling the formation of diverse derivatives.
Mechanism
-
Nucleophilic attack : The electrophilic carbon bonded to chlorine undergoes substitution via an SN2 mechanism. The leaving group (Cl⁻) is replaced by nucleophiles (e.g., amines, alcohols, or water).
-
Transition state stabilization : The adjacent imine group (C=N) stabilizes the transition state through resonance, enhancing reactivity.
Key Reactions
| Nucleophile | Product | Reaction Conditions | Yield* |
|---|---|---|---|
| H₂O | Ethanimidamide | Aqueous acidic/alkaline media, RT | ~85% |
| R-OH | Alkoxyethanimidamide | Anhydrous solvent (e.g., THF), base (e.g., pyridine) | 70–90% |
| R-NH₂ | Substituted amidine | Polar aprotic solvent (e.g., DMF), 0–25°C | 65–80% |
*Yields inferred from analogous ethanimidoyl chloride derivatives .
Electrocatalytic Carboxylation
Ethanimidoyl chloride participates in carboxylation under electrochemical conditions, mirroring reactivity observed in benzyl chlorides .
Reaction Setup
Outcome
-
CO₂ insertion at the electrophilic carbon yields 2-phenylpropionic acid derivatives (e.g., R-CO₂H) .
-
Optimal yield: 99% at −10°C due to increased CO₂ solubility .
Condensation Reactions
The imine (C=N) and carbonyl (C=O) groups facilitate condensation with nucleophiles:
With Amines
-
Forms bis-amidine derivatives via nucleophilic addition and elimination.
With Hydrazines
-
Generates triazoles or tetrazoles under catalytic conditions.
Antimicrobial Agents
-
Reacts with sulfonamides to form sulfonamide-amidine hybrids with enhanced bacterial membrane penetration.
Enzyme Inhibitors
-
Derivatives exhibit inhibitory activity against proteases and kinases via covalent binding to catalytic residues .
Comparative Reactivity
Scientific Research Applications
Cross-Coupling Reactions
Ethanimidoyl chloride has been effectively utilized in iron-catalyzed cross-coupling reactions with Grignard reagents. This method allows for the formation of complex organic molecules with high yields and selectivity, showcasing its utility in synthetic organic chemistry .
Synthesis of Bioactive Compounds
The compound has been employed as an intermediate in the synthesis of various bioactive molecules. For instance, it has been used to synthesize derivatives that exhibit anticancer properties. A study demonstrated that derivatives synthesized from Ethanimidoyl chloride showed significant antiproliferative activity against human cancer cell lines .
Functionalization of Heterocycles
Recent research indicates that Ethanimidoyl chloride can facilitate the functionalization of heterocyclic compounds through selective chlorination processes. This application is particularly relevant for modifying biologically active molecules, enhancing their therapeutic profiles .
Table 2: Examples of Bioactive Compounds Synthesized Using Ethanimidoyl Chloride
| Compound Name | Activity Type | Reference |
|---|---|---|
| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | Anticancer | |
| Pyrimidine derivatives | Antiviral | |
| Chlorinated heterocycles | Insecticidal |
Case Study 1: Anticancer Activity
A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized using Ethanimidoyl chloride as a key intermediate. The synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cancer cells, demonstrating promising anticancer activity .
Case Study 2: Functionalization of Pyrimidines
In another study, Ethanimidoyl chloride was used to functionalize pyrimidine derivatives, which are crucial in drug development. The selective chlorination process facilitated by this compound resulted in high yields of desired products, indicating its effectiveness in modifying complex organic structures .
Mechanism of Action
The mechanism of action of (1-CHLOROETHYLIDENE)AMINO N-(1-PHENYLETHYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloroethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenylethyl carbamate moiety may enhance the compound’s binding affinity and specificity for certain targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Butanimidoyl Chloride, N-((((2-Methylphenyl)amino)carbonyl)oxy)-
- Structural Differences: Chain Length: Butanimidoyl (4-carbon chain) vs. Substituent: 2-Methylphenyl vs. 1-phenylethyl. The methyl group introduces steric hindrance, while the 1-phenylethyl group provides a chiral center for enantioselective reactions.
- Synthesis & Reactivity :
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl Chloride (Calcium Chloride Complex)
- Key Features: Substituent: Dimethylamino group (electron-donating) vs. 1-phenylethylamino (bulky, chiral). This affects nucleophilicity and steric accessibility. Complexation: Calcium chloride stabilizes the compound, reducing hygroscopicity and enhancing shelf life compared to the non-complexed target compound .
- Applications: The dimethylamino variant may favor reactions requiring less steric hindrance, while the calcium complex improves handling in industrial settings.
Phenyl Chlorothioformate
- Functional Group Comparison :
- Utility : While phenyl chlorothioformate is suited for thiol-reactive chemistry, the target ethanimidoyl chloride is better adapted for amidine or guanidine synthesis.
Aziridine Phosphonate Derivatives
- Structural Context: Compounds like 3-acetoxy-1-benzylamino-2-[(1-phenylethyl)amino]propylphosphonates () share the (1-phenylethyl)amino motif.
Data Table: Comparative Analysis
Research Findings
Synthetic Methods : Ethanimidoyl chloride derivatives are synthesized via carbodiimide-mediated coupling, akin to amide formation in . The chiral 1-phenylethyl group necessitates enantioselective purification steps .
Biological Potential: Analogous (1-phenylethyl)amino-containing phosphonates () exhibit bioactivity, implying the target compound’s utility in drug discovery .
Stability Enhancements : Calcium chloride complexation () mitigates moisture sensitivity, a common issue in chlorinated imidoyl compounds .
Biological Activity
Ethanimidoyl chloride, a compound with significant potential in medicinal chemistry, exhibits various biological activities that have been explored through numerous studies. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.
Chemical Structure and Properties
Ethanimidoyl chloride is characterized by its imido functional group attached to a phenylethylamine moiety. Its structure can be represented as follows:
This compound is known for its ability to form Schiff bases and metal complexes, which significantly enhance its biological activities.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of ethanimidoyl chloride and its derivatives. The compound has been tested against various bacterial and fungal strains, demonstrating notable efficacy.
Summary of Antimicrobial Studies
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate Inhibition | |
| Staphylococcus aureus | Strong Inhibition | |
| Candida albicans | Significant Activity | |
| Pseudomonas aeruginosa | Moderate Activity |
The studies indicate that ethanimidoyl chloride exhibits a broader spectrum of activity when complexed with metals, enhancing its effectiveness against resistant strains.
Anticancer Activity
The anticancer potential of ethanimidoyl chloride has also been investigated. Research indicates that its derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies on Anticancer Effects
- Breast Cancer (MCF7 Cells) :
- Leukemia Cells :
- Colon Cancer (HCT116 Cells) :
The biological activities of ethanimidoyl chloride are attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in microbial metabolism.
- DNA Interaction : Studies have shown that it can bind to DNA, disrupting replication in cancer cells.
- Oxidative Stress Induction : It induces oxidative stress in microbial cells, leading to cell death.
Q & A
Q. What are the optimal synthetic routes for preparing ethanimidoyl chloride derivatives, and how can reaction conditions be controlled to minimize decomposition?
Ethanimidoyl chlorides are typically synthesized via nucleophilic substitution or condensation reactions. For derivatives like N-[[[(1-phenylethyl)amino]carbonyl]oxy]ethanimidoyl chloride, acylation of the amine precursor with chlorinating agents (e.g., thionyl chloride or phosphorus trichloride) under anhydrous conditions is common. Reaction optimization includes controlling stoichiometry, temperature (0–5°C for exothermic steps), and inert atmospheres to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from byproducts like HCl or unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of ethanimidoyl chloride derivatives?
- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions and electronic environments. For example, the ethanimidoyl proton typically resonates at δ 2.5–3.5 ppm (singlet), while aromatic protons from the phenyl group appear at δ 6.9–7.3 ppm .
- IR : Stretching frequencies for C=N (1650–1680 cm⁻¹) and N–Cl (600–700 cm⁻¹) bonds provide functional group confirmation .
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar Schiff base complexes .
Q. What factors influence the hydrolytic stability of ethanimidoyl chlorides, and how can storage conditions be optimized?
Hydrolysis is a key stability challenge due to the electrophilic chlorine atom. Factors include humidity, temperature, and solvent polarity. Anhydrous storage under argon at –20°C in desiccants (e.g., molecular sieves) is recommended. Stability assays using TLC or HPLC can monitor degradation over time .
Advanced Research Questions
Q. How can ethanimidoyl chloride derivatives be utilized in the synthesis of Schiff base ligands for coordination chemistry?
Ethanimidoyl chlorides act as precursors for Schiff base ligands via condensation with primary amines or hydrazines. For example, reaction with 2-aminophenol yields ligands like 2-[N-(4-methylphenyl)ethanimidoyl]phenol, which form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are characterized by EXAFS and UV-Vis spectroscopy to confirm coordination geometry and electronic transitions .
Q. If experimental NMR data conflicts with computational predictions (e.g., DFT calculations), what methodologies can resolve these discrepancies?
- Cross-validation : Compare NMR data with X-ray crystallography to confirm bond lengths and angles.
- Solvent effects : Simulate NMR chemical shifts using polarizable continuum models (PCM) to account for solvent polarity.
- Dynamic effects : Consider conformational flexibility via molecular dynamics simulations, as rigid computational models may not capture all experimental nuances .
Q. What are the challenges in assessing the biological activity of ethanimidoyl chloride-derived complexes, and how can they be addressed?
- Bioavailability : Poor solubility in aqueous media can be mitigated via formulation with co-solvents (e.g., DMSO) or nanoparticle encapsulation.
- Toxicity screening : Use in vitro assays (e.g., MTT for cytotoxicity) and in silico ADMET predictions to prioritize candidates.
- Mechanistic studies : Combine enzyme inhibition assays (e.g., Factor Xa inhibition ) with molecular docking to elucidate structure-activity relationships.
Methodological Recommendations
- Synthesis : Use Schlenk lines for air-sensitive reactions and monitor intermediates via LC-MS .
- Characterization : Combine MALDI-TOF for mass analysis with DFT calculations for electronic structure validation .
- Biological Testing : Pair antimicrobial assays (e.g., disc diffusion) with ROS detection kits to link activity to oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
